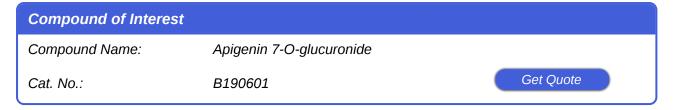


A Comparative Analysis of Apigenin 7-Oglucuronide from Diverse Plant Origins

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Apigenin 7-O-glucuronide** from Various Botanical Sources, Supported by Experimental Data.

Apigenin 7-O-glucuronide, a significant flavonoid, has garnered considerable attention within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This guide provides a comparative analysis of this compound isolated from various plant sources, focusing on quantitative data, experimental methodologies, and a review of its biological activities.

Quantitative Analysis: A Comparative Overview

The concentration and purity of **Apigenin 7-O-glucuronide** can vary significantly depending on the plant source and the extraction and purification methods employed. While comprehensive comparative studies providing exact yields and purities from a wide range of plants are limited, available data from specific studies on Agrimonia pilosa, Juglans sigillata, and Urera aurantiaca offer valuable insights.



Plant Source	Part Used	Reported Yield/Conce ntration	Purity	Analytical Method	Reference
Agrimonia pilosa	Aerial parts	~0.0013% in a 0.1% aqueous ethanol extract cream	Not explicitly stated, but quantified in a complex matrix	HPLC- DAD[1][2]	[1][2]
Juglans sigillata	Fruit husks	Not quantitatively reported in the available study	Isolated as an active flavonoid derivative	Not specified for quantification	[3][4]
Urera aurantiaca	Aerial parts	Identified as the major compound in a methanol extract	Isolated for activity studies	HPLC, Spectroscopi c methods	[5][6][7]
Salvia officinalis	Leaves	Identified in a methanolic extract	Not quantitatively reported	Not specified for quantification	

Note: The yields are highly dependent on the extraction and purification protocols and may not be directly comparable across different studies. The data for Juglans sigillata and Salvia officinalis do not provide specific quantities, indicating the presence and isolation of the compound.

Experimental Protocols: Methodologies for Isolation and Quantification

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of key methodologies for the extraction, purification, and quantification of **Apigenin 7-O-glucuronide** from different plant sources.



Extraction and Purification

- From Urera aurantiaca (Methanol Extraction):
 - Extraction: The aerial parts of Urera aurantiaca are extracted with methanol by maceration.[5][6][7]
 - Phytochemical Analysis: The resulting extract undergoes phytochemical analysis to identify its major components. [5][6][7]
 - Isolation: Apigenin 7-O-glucuronide, as the major compound, is then isolated using spectroscopic and HPLC methods for further study.[5][6][7]
- From Juglans sigillata (Residue Extraction):
 - Source: The agricultural residue of Juglans sigillata fruit husks serves as the raw material.
 [3][4]
 - Isolation: Apigenin 7-O-glucuronide is isolated as an active flavonoid derivative from this residue. The specific extraction and purification details are not provided in the referenced study.[3][4]

Quantification using High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD method has been established for the quantification of **Apigenin 7-O-glucuronide** in a topical cream containing an aqueous ethanol extract of Agrimonia pilosa.[1] [2]

- Chromatographic Conditions:
 - Column: YoungJin Biochrom INNO-P C18 (5 μm, 4.6 × 150 mm).[2]
 - Mobile Phase: A gradient of (A) distilled water with 0.1% phosphoric acid and (B) acetonitrile.[2]
 - Gradient Program:



• 0-30 min: 90% to 75% B.[2]

■ 30-40 min: 75% to 90% B.[2]

40-50 min: Isocratic at 90% B.[2]

Flow Rate: 1 mL/min.[2]

Detection Wavelength: 335 nm.[2]

Injection Volume: 10 μL.[2]

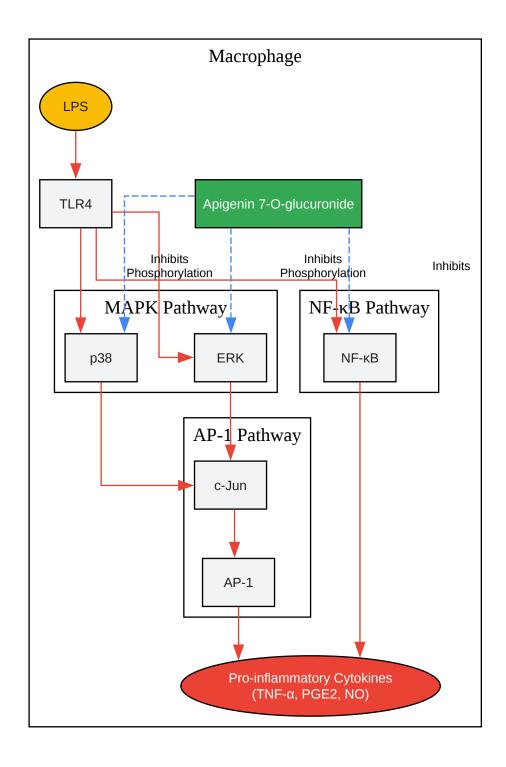
Column Temperature: 30 °C.[2]

- Sample Pretreatment (for cream formulation):
 - Liquid-liquid extraction using dichloromethane is employed to separate the analyte from the cream matrix.[1][2]
- Validation:
 - The method was validated for linearity, with a coefficient of determination (R2) greater than
 0.995.[2]
 - The Limit of Detection (LOD) was 0.288 μg/mL, and the Limit of Quantification (LOQ) was 0.873 μg/mL.[2]

Mandatory Visualizations Experimental Workflow for Apigenin 7-O-glucuronide Analysis









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